Granatane-3-spiro-5'-hydantoin is a synthetic compound belonging to the family of hydantoins, characterized by its unique spirocyclic structure. It is identified by the CAS number 81424-64-8 and has a molecular weight of approximately 223.272 g/mol. The compound exhibits a density of around 1.3 g/cm³. Its structure features a spiro linkage between a granatane moiety and a hydantoin ring, which contributes to its distinctive chemical properties and biological activities .
These reactions highlight the compound's versatility and potential for further functionalization in synthetic organic chemistry .
Research has indicated that Granatane-3-spiro-5'-hydantoin exhibits notable biological activities. It is particularly recognized for its antiemetic properties, similar to other granatane alkaloids, which act as serotonin 5-HT3 receptor antagonists. This mechanism makes it relevant in preventing nausea and vomiting associated with chemotherapy and radiotherapy treatments . Additionally, studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
The synthesis of Granatane-3-spiro-5'-hydantoin typically involves multi-step organic reactions. Common methods include:
These methods reflect the complexity and creativity involved in synthesizing this compound for research and pharmaceutical applications .
Granatane-3-spiro-5'-hydantoin has potential applications in several fields:
The ongoing exploration of its properties may lead to novel therapeutic agents .
Studies on Granatane-3-spiro-5'-hydantoin have focused on its interactions with various biological molecules:
These interaction studies are crucial for understanding how this compound functions at a molecular level and its potential therapeutic uses.
Several compounds share structural similarities with Granatane-3-spiro-5'-hydantoin. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tropane Alkaloids | Alkaloid | Known for diverse physiological effects; includes compounds like atropine. |
| Cyclobutanespiro-5'-hydantoin | Spirocyclic Hydantoin | Exhibits cytotoxic effects but less nephrotoxic than platinum complexes. |
| Cycloheptanespiro-5'-hydantoin | Spirocyclic Hydantoin | Similar spiro structure but varies in biological activity profile. |
| N-substituted Granataninespirohydantoins | Zwitterionic Hydantoins | Notable pK values; relevant for understanding acid-base behavior in biological systems. |
Granatane-3-spiro-5'-hydantoin stands out due to its specific spiro configuration and targeted biological activities, particularly in relation to antiemetic effects and potential anticancer properties .
This detailed examination underscores the significance of Granatane-3-spiro-5'-hydantoin within both synthetic chemistry and pharmacology, paving the way for future research and development initiatives.
Granatane-3-spiro-5'-hydantoin represents a unique spirocyclic compound characterized by the fusion of a granatane scaffold with a hydantoin moiety [1]. The compound features a distinctive spiro center at position 3 of the granatane ring system, where it connects to the 5' position of the hydantoin ring [1] . The molecular architecture consists of a 9-methylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione framework .
The granatane portion of the molecule encompasses a bicyclic azabicyclo[3.3.1]nonane system, which provides the characteristic rigid three-dimensional structure [7] [8]. This bicyclic system contains a nitrogen atom at position 9, bearing a methyl substituent that contributes to the overall molecular stability and conformational preferences [1] [16]. The hydantoin component consists of an imidazolidine-2,4-dione ring system that shares a common carbon atom with the granatane framework through the spiro linkage [1].
The compound exists as a zwitterionic structure under physiological conditions, exhibiting unique acid-base properties due to the presence of both the nitrogen-containing granatane system and the imidazolidine ring [5]. This zwitterionic character significantly influences the compound's chemical behavior and intermolecular interactions [5].
The molecular formula of Granatane-3-spiro-5'-hydantoin is C11H17N3O2, with a precise molecular weight of 223.272 grams per mole [1] . The compound is registered under Chemical Abstracts Service number 81424-64-8 and has been assigned the National Cancer Institute designation NSC-319100 [1] . The exact mass has been calculated as 223.132076794 atomic mass units [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H17N3O2 | [1] |
| Molecular Weight | 223.272 g/mol | [1] |
| Exact Mass | 223.132076794 amu | [1] |
| CAS Number | 81424-64-8 | [1] |
| NSC Number | 319100 | [1] |
| InChI Key | RLNYFAIMGPPWGN-UHFFFAOYSA-N | [1] |
The molecular composition includes eleven carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, distributed across the integrated granatane-hydantoin architecture [1] . The compound's elemental analysis reveals a nitrogen content of approximately 18.8% by weight, reflecting the presence of three nitrogen atoms within the molecular framework [1].
The spectroscopic properties of Granatane-3-spiro-5'-hydantoin reflect its complex bicyclic structure and zwitterionic nature [5]. Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with azabicyclospirohydantoin compounds [3]. The compound exhibits diagnostic fragmentation involving the cleavage of the spiro center and subsequent loss of functional groups from both the granatane and hydantoin portions of the molecule [3].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's conformational preferences and dynamic behavior [3]. The bicyclic granatane system displays characteristic chemical shifts consistent with the azabicyclo[3.3.1]nonane framework, while the hydantoin moiety contributes distinct resonances corresponding to the imidazolidine ring protons [3] [5].
The compound's spectroscopic behavior is influenced by its ability to exist in multiple conformational states, particularly regarding the orientation of the spiro-linked ring systems [5]. Potentiometric studies have revealed remarkable acid-base properties, with distinct pKa values corresponding to the zwitterionic equilibria [5].
The solubility characteristics of Granatane-3-spiro-5'-hydantoin are governed by its zwitterionic nature and the hydrophobic contribution of the bicyclic granatane system [5]. The compound demonstrates moderate solubility in polar protic solvents, with enhanced dissolution in aqueous media under specific pH conditions that favor the zwitterionic form [5].
The stability profile of the compound reflects the inherent robustness of the spiro linkage and the conjugated ring systems [1]. The bicyclic granatane framework provides significant conformational rigidity, contributing to the overall molecular stability under standard storage conditions [8]. The hydantoin moiety exhibits typical stability characteristics associated with cyclic imides, showing resistance to hydrolysis under neutral conditions [5].
Temperature-dependent stability studies indicate that the compound maintains structural integrity across a broad temperature range, with decomposition occurring only under extreme thermal conditions [1]. The spiro center represents a particularly stable structural feature, as the tetrahedral geometry minimizes steric strain and provides favorable energetic conditions for molecular persistence [5].
Granatane-3-spiro-5'-hydantoin belongs to the broader family of granatane-derived compounds, sharing structural homology with naturally occurring granatane alkaloids [7] [9] [11]. The granatane alkaloids represent a distinct class of plant secondary metabolites characterized by the 9-azabicyclo[3.3.1]nonane core structure, which is also present in the synthetic spirohydantoin derivative [9] [11].
The biosynthetic relationship between granatane alkaloids and tropane alkaloids suggests a common evolutionary origin, with both classes sharing similar ring systems and substitution patterns [9] [11]. Natural granatane alkaloids such as pelletierine, pseudopelletierine, and anabasine exhibit the characteristic bicyclic framework that serves as the foundation for the synthetic spirohydantoin analog [11].
The structural modifications present in Granatane-3-spiro-5'-hydantoin, particularly the spiro linkage to the hydantoin moiety, represent a significant departure from the natural alkaloid structures while maintaining the essential bicyclic geometry [7] [9]. This synthetic modification introduces unique pharmacological and chemical properties not observed in the parent alkaloids [6].
| Natural Granatane Alkaloid | Structural Feature | Relationship to Spirohydantoin |
|---|---|---|
| Pelletierine | 9-Azabicyclo[3.3.1]nonan-3-one | Shares bicyclic core structure [11] |
| Pseudopelletierine | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | Contains N-methyl substitution [11] |
| Anabasine | Piperidine-derived alkaloid | Related biosynthetic pathway [11] |
The distribution of granatane alkaloids in plant families such as Solanaceae, Punicaceae, and Crassulaceae demonstrates the widespread occurrence of this structural motif in nature [11]. The synthetic spirohydantoin derivative represents an extension of this natural structural diversity through chemical modification [7].
The stereochemical complexity of Granatane-3-spiro-5'-hydantoin arises from multiple chiral centers within the bicyclic granatane system and the conformational constraints imposed by the spiro linkage [5] [8]. The azabicyclo[3.3.1]nonane framework contains several asymmetric carbon atoms that contribute to the overall stereochemical profile of the molecule [8].
The spiro center at position 3 of the granatane ring creates a unique stereochemical environment where the hydantoin ring system is fixed in a specific spatial orientation relative to the bicyclic framework [5]. This geometric constraint significantly influences the compound's conformational behavior and intermolecular interactions [5].
Conformational analysis reveals that the bicyclic granatane system adopts a chair-chair conformation similar to other azabicyclo[3.3.1]nonane derivatives [8]. The rigid nature of this bicyclic system limits conformational flexibility, resulting in a relatively constrained molecular geometry [8] [10]. The hydantoin ring contributes additional conformational restrictions through its planar imidazolidine structure [5].
The zwitterionic character of the compound introduces dynamic equilibria between different protonation states, each associated with distinct conformational preferences [5]. Potentiometric studies have identified specific pKa values corresponding to these equilibria, providing insight into the pH-dependent conformational behavior [5].
Studies of related azabicyclo[3.3.1]nonane systems demonstrate the importance of ring strain and steric interactions in determining conformational stability [8] [10]. The synthetic approaches to these bicyclic systems often exploit conformational constraints to achieve regioselective and stereoselective transformations [8] [10].